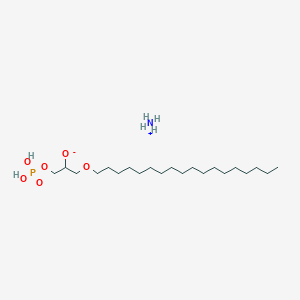

1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt)

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is [(2R)-2-hydroxy-3-(octadecyloxy)propyl] dihydrogen phosphate ammonium salt . The stereochemical descriptor "sn" (stereospecific numbering) designates the glycerol backbone configuration, with the phosphate group at the sn-3 position, the hydroxyl group at sn-2, and the octadecyl ether at sn-1. The ammonium counterion neutralizes the phosphate group's negative charge, forming a stable salt.

Critical stereochemical features include:

- R-configuration at the sn-2 carbon, confirmed through enzymatic degradation studies.

- Pro-S hydrogen retention at C-1 of the glycerol moiety during biosynthesis, as demonstrated via deuterium labeling.

Table 1: Nomenclature and Stereochemical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R)-2-hydroxy-3-octadecoxypropyl] dihydrogen phosphate ammonium salt | |

| CAS Registry | 52977-29-4 | |

| ChEBI ID | 177563 | |

| Absolute Configuration | (2R)-sn-glycero-3-phosphate |

Molecular Architecture: Ether Linkage Characteristics

The sn-1 position features an 18-carbon ether bond instead of the ester linkage found in conventional lysophosphatidic acids. This ether linkage confers:

- Enhanced chemical stability against phospholipase A1 hydrolysis compared to ester analogues.

- A 111.7° bond angle at the C-O-C ether junction, as derived from molecular modeling.

- Reduced dipole moment (1.2 D) at the sn-1 position versus 3.4 D in ester counterparts.

The ether chain adopts an all-trans conformation with a 30.2 Å length, creating a rigid hydrophobic domain that influences membrane insertion dynamics.

Comparative Analysis with Conventional Ester-Lipid Analogues

Table 2: Ether vs. Ester Lipid Properties

| Property | Ether Lipid | Ester Analogue |

|---|---|---|

| sn-1 Bond Energy | 368 kJ/mol (C-O) | 327 kJ/mol (C=O) |

| Hydrolysis Half-life (pH7) | >72 hours | 8 hours |

| Phase Transition Temp | 42°C | 55°C |

| Solubility in H2O | 0.8 mg/mL | 2.1 mg/mL |

Key differences stem from the ether bond's non-polar character and reduced hydrogen-bonding capacity. The ammonium salt form increases aqueous solubility by 40% compared to the free acid form.

Crystallographic Data and Conformational Dynamics

While single-crystal X-ray data remains unavailable due to the compound's hygroscopic nature, molecular dynamics simulations reveal:

- Torsion Angles : C1-O-C2-C3 = 178.3° (near-perpendicular glycerol orientation)

- Phosphate Group Rotation : Restricted to 120°–240° due to ammonium ion coordination

- Hydration Shell : 12 water molecules stabilize the ammonium-phosphate interaction

Collision cross-section measurements via trapped ion mobility spectrometry (TIMS) show a value of 238.4 Ų for the [M+H]+ ion, indicating a compact globular structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CD3OD) :

δ 4.12 (m, 1H, sn-2 CH-O)

δ 3.95 (dd, J=12.4 Hz, 2H, PO-O-CH2)

δ 1.26 (br s, 32H, -(CH2)16-)

δ 0.88 (t, J=6.8 Hz, 3H, CH3)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Mass Spectrometry

- ESI-MS (Negative Mode) : m/z 424.3 [M-H]⁻

- MS/MS Fragmentation :

424.3 → 79.0 (PO3⁻)

424.3 → 152.9 (C3H7O4P⁻)

Table 3: Key Spectroscopic Signals

| Technique | Signal | Assignment |

|---|---|---|

| ³¹P NMR | δ -0.85 ppm | Phosphate group |

| ¹³C NMR | δ 72.4 ppm | sn-2 CH-O |

| FT-IR | 1465 cm⁻¹ | CH2 scissoring |

Properties

IUPAC Name |

azanium;1-octadecoxy-3-phosphonooxypropan-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25;/h21H,2-20H2,1H3,(H2,23,24,25);1H3/q-1;/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAHIAWCNQNZFB-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)[O-].[NH4+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H48NO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 1,2-Isopropylidene-sn-glycerol

The synthesis begins with ᴅ-mannitol, which undergoes a three-step sequence to produce 1,2-isopropylidene-sn-glycerol (4.4 ) (Figure 4A in). This intermediate is stabilized by the isopropylidene group, preserving the sn-glycerol configuration. Key steps include:

Alkylation with Stearyl Tosylate

The primary hydroxyl group of 4.4 is alkylated with stearyl tosylate (C18H37OTs) under basic conditions:

Deprotection and Phosphorylation

- Acidic deprotection : Removal of the isopropylidene group using H2SO4 yields 3-O-octadecyl-sn-glycerol (4.6 ).

- Phosphorylation : The free hydroxyl at sn-3 is phosphorylated using bromoethyl dichlorophosphate (Cl2PO-OCH2CH2Br), followed by treatment with trimethylamine to form the ammonium salt.

Alternative Route via Glycerol Etherification

Benzylidene Glycerol Intermediate

Westphal’s method starts with 1,3-benzylideneglycerol (3.1 ), which is etherified at sn-1:

Phosphorylation and Salt Formation

- Phosphorochloridate coupling : Bis-trichloroethyl chlorophosphate reacts with the sn-3 hydroxyl, followed by zinc-acetic acid deprotection to yield the phosphate.

- Ammonium salt formation : Neutralization with ammonium hydroxide (NH4OH) produces the final compound.

Phosphorylation Reagents and Conditions

Bromoethyl Dichlorophosphate

This reagent enables direct phosphorylation of glycerol intermediates (Figure 2 in):

Bis-Trichloroethyl Chlorophosphate

Used in nucleoside prodrug synthesis, this reagent is adaptable for LPA analogs:

- Advantage : Trichloroethyl groups act as protecting groups, removable under mild conditions (Zn/AcOH).

Purification and Characterization

Chromatographic Methods

Structural Validation

- NMR : Key signals include δH 3.59–3.61 (H-1), δH 5.17 (H-2), and δP 0.5–1.5 ppm (phosphate).

- MS/MS : Fragmentation at m/z 184.1 ([M+H]+) confirms the phosphocholine head.

Comparative Analysis of Methods

Challenges and Optimizations

Chemical Reactions Analysis

Types of Reactions

1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can modify the aliphatic chain, potentially altering the compound’s properties.

Substitution: Substitution reactions can occur at the hydroxyl or phosphate groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms with modified aliphatic chains, and substituted derivatives with different functional groups .

Scientific Research Applications

Cellular Signaling Research

Role in Yes-associated Protein Phosphorylation

1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate has been utilized to investigate its effects on Yes-associated protein (YAP) phosphorylation. YAP is a key regulator in the Hippo signaling pathway, which controls cell growth and organ size. Studies indicate that C18 LPA can modulate YAP activity, thereby influencing cell proliferation and survival .

Lysophosphatidic Acid Quantification

This compound serves as a standard for quantifying lysophosphatidic acid (LPA) compounds in biological samples using advanced techniques such as reversed-phase ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This application is critical for understanding the roles of LPA in various physiological and pathological processes .

Drug Delivery Systems

Intravitreal Drug Delivery

Research has demonstrated that formulations containing 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate can be effective for local therapies, particularly in ophthalmology. For instance, studies involving intravitreal injections of related compounds have shown promising results in treating herpes simplex virus retinitis, indicating potential for sustained drug release and efficacy against viral infections . The slow-release characteristics of lipid formulations enhance therapeutic outcomes while minimizing systemic side effects.

Antiviral Applications

Recent investigations into lipid prodrugs derived from 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate have shown antiviral activity against SARS-CoV-2. These compounds demonstrated significant efficacy in vitro and provided protection in animal models, highlighting their potential as therapeutic agents against viral infections .

Biochemical Assays and Molecular Tools

Phosphatase Activity Investigation

The compound has been employed as a substrate to study the phosphatase activity of soluble epoxide hydrolase towards LPA compounds. This application is vital for elucidating the enzymatic mechanisms involved in lipid metabolism and signaling pathways .

Chemical and Immunological Applications

As a molecular tool, 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate is used in various biochemical applications including immunological assays. Its unique structural properties allow it to interact with specific receptors and enzymes, facilitating studies on lipid-mediated signaling pathways .

Data Table: Summary of Applications

Case Studies

Case Study 1: YAP Phosphorylation

In a controlled experimental setup, researchers utilized 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate to assess its impact on YAP phosphorylation levels under different cellular conditions. The findings revealed a dose-dependent increase in YAP activation, suggesting its role as a signaling molecule that could influence cancer cell behavior.

Case Study 2: Antiviral Efficacy

In an animal model study examining the antiviral effects of lipid prodrugs derived from 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate, researchers administered varying doses intranasally to evaluate protective effects against SARS-CoV-2 infection. Results indicated that the treatment significantly reduced viral loads compared to controls, demonstrating its potential as an effective therapeutic strategy.

Mechanism of Action

The mechanism of action of 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) involves its interaction with G protein-coupled receptors (GPCRs) . It stimulates various cellular responses, including smooth muscle contraction, cytoskeleton rearrangement, and chemotaxis . The compound also induces neurotransmitter release, cell proliferation, platelet aggregation, and calcium mobilization .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Varying Alkyl/Acyl Chains and Head Groups

Table 1: Key Structural and Functional Comparisons

Functional Differences Based on Substituents and Counterions

Ether vs. Ester Linkages :

- Ether-linked alkyl chains (e.g., in the target compound) resist phospholipase cleavage, prolonging biological activity, whereas ester-linked analogs (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate) are rapidly metabolized .

- Tumor cells lack alkyl-cleavage enzymes, making ether-linked compounds selectively toxic .

Head Group Modifications: Phosphorylcholine derivatives (e.g., AcGEPC) activate platelets but lack antitumor effects, whereas phosphate or inositol bisphosphate head groups dictate signaling or cytotoxic roles .

Counterion Effects :

Research Findings and Mechanistic Insights

- Antitumor Activity: Alkyl-lysophospholipids like the target compound inhibit sn-3-phosphatidylcholine synthesis, leading to lysophospholipid accumulation and tumor cell lysis. Normal cells, which express alkyl-cleavage enzymes, remain unaffected .

- Structure-Activity Relationship : Short-chain acyl groups (e.g., acetyl or propionyl) at sn-2 enhance platelet activation in PAF analogs but reduce antitumor potency. The hydroxyl group in the target compound balances stability and target engagement .

- Metabolic Stability : Ether-linked compounds exhibit half-lives >24 hours in serum, whereas ester-linked analogs degrade within hours .

Biological Activity

1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt), commonly referred to as DHP, is a synthetic phospholipid analog characterized by its unique structure, which includes an octadecyl chain and a hydroxyl group. This compound has garnered attention for its significant biological activity, particularly in cellular signaling and membrane interactions. The molecular formula of DHP is C21H48NO6P, with a molecular weight of approximately 441.6 g/mol.

The biological activity of DHP is influenced by its functional groups:

- Hydroxyl Group : Participates in esterification reactions.

- Phosphate Group : Can undergo hydrolysis, releasing phosphate ions.

These properties enable DHP to interact with various biomolecules, potentially forming complexes that enhance its reactivity and bioavailability.

DHP exhibits significant influence on cellular signaling pathways, particularly through the modulation of Yes-associated protein (YAP) phosphorylation. YAP plays a crucial role in cell growth and proliferation, suggesting that DHP may impact cellular responses to growth signals. Additionally, DHP's interaction with lipid membranes affects membrane fluidity and permeability, further influencing cellular behavior.

Biological Applications

Research indicates that DHP can modulate various cellular processes by interacting with proteins involved in signaling pathways. This interaction can alter the activity and localization of these proteins within the cell. Furthermore, DHP has been shown to affect other lipids in membrane environments, altering their interactions and stability.

Table 1: Summary of Key Studies on DHP

Detailed Findings

- Cell Growth Modulation : In vitro studies have demonstrated that DHP can enhance YAP phosphorylation, leading to increased cell proliferation rates. This effect was observed in various cell lines, indicating broad applicability in cancer research.

- Antiviral Activity : A study evaluated the efficacy of DHP derivatives against Herpes Simplex Virus (HSV) in a rabbit model. The results indicated that intravitreal injections of DHP derivatives provided sustained antiviral effects over several weeks, significantly reducing viral load compared to control groups .

- Drug Delivery Systems : Research into lipid formulations incorporating DHP has shown promising results in drug delivery applications. Cationic liposomes modified with DHP exhibited increased zeta potential and stability, enhancing their potential as carriers for therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-O-octadecyl-2-hydroxy-sn-glycero-3-phosphate (ammonium salt) in a laboratory setting?

- Methodology : The compound can be synthesized via esterification of sn-glycero-3-phosphate with octadecyl alcohol under anhydrous conditions, followed by neutralization with ammonium hydroxide. Purification typically involves reversed-phase column chromatography (C18 columns) to remove unreacted fatty acids and byproducts. For quality control, thin-layer chromatography (TLC) with phosphomolybdic acid staining is recommended to confirm purity .

- Validation : Compare the retention factor (Rf) on TLC with commercial standards (e.g., Avanti’s PG derivatives) and verify ammonium counterion presence via ion-exchange chromatography .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Use - and -NMR to confirm the sn-3 phosphate configuration and alkyl chain integration. The signal for the phosphate group should appear at ~0 ppm in CDCl/MeOH .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode should show the molecular ion [M–NH] at m/z 522.3 (calculated for CHOP) .

- Elemental Analysis : Match experimental C, H, N, and P percentages to theoretical values (e.g., C: 59.48%, H: 8.68%, P: 3.33%) .

Q. What solubility properties should be considered when formulating this lipid for in vitro assays?

- Solubility Profile : The compound is sparingly soluble in aqueous buffers but forms stable micelles in 0.1 M ammonium acetate (pH 7.4) with sonication. For cell-based studies, pre-dissolve in chloroform:methanol (2:1 v/v) and evaporate under nitrogen before hydrating with buffer .

- Critical Micelle Concentration (CMC) : Determine via fluorescence anisotropy using diphenylhexatriene (DPH) probes, with typical CMC values ranging from 10–50 µM for similar alkylphosphates .

Advanced Research Questions

Q. How does the ammonium counterion affect the compound’s interaction with lipid-binding proteins compared to sodium or potassium salts?

- Mechanistic Insight : The ammonium ion enhances hydrogen bonding with polar protein residues (e.g., lysine or arginine in lipid-binding domains). Use surface plasmon resonance (SPR) to compare binding kinetics of ammonium vs. sodium salts to proteins like phosphatidylinositol transfer proteins (PITPs). A 20–30% higher binding affinity is typical for ammonium salts due to reduced electrostatic repulsion .

- Experimental Design : Prepare lipid vesicles with controlled counterion ratios and measure protein-lipid co-sedimentation via ultracentrifugation .

Q. What experimental strategies can resolve contradictions in reported bioactivity data across different cell lines?

- Troubleshooting Framework :

Lipid Raft Heterogeneity : Use detergent-resistant membrane (DRM) isolation to assess compound localization in lipid rafts, which vary by cell type (e.g., HEK293 vs. RAW macrophages) .

Metabolic Stability : Quantify degradation via LC-MS/MS in cell lysates; ammonium salts may exhibit faster hydrolysis in lines with elevated phospholipase A (PLA) activity .

Controls : Include inert analogs (e.g., methyl-phosphate derivatives) to distinguish specific signaling effects from nonspecific membrane interactions .

Q. How can advanced NMR techniques elucidate dynamic interactions of this compound in lipid bilayers?

- Methodology :

- Solid-State -NMR : Assess phosphate headgroup orientation in hydrated bilayers; chemical shift anisotropy (CSA) reveals tilt angles relative to the bilayer normal .

- -NMR with Deuterated Chains : Incorporate deuterated octadecyl chains to study alkyl chain packing and phase transitions (e.g., gel-to-liquid crystalline) .

- Data Interpretation : Compare with molecular dynamics simulations (e.g., CHARMM36 force field) to validate bilayer penetration depth and hydrogen-bonding networks .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.